molecular formula C19H17FN2OS B11302547 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole

2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B11302547
M. Wt: 340.4 g/mol
InChI Key: IVSNKYLAAVTUPH-UHFFFAOYSA-N
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Description

2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves the reaction of 2-fluorobenzoyl chloride with piperidine, followed by cyclization with 2-aminothiophenol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The cyclization step may require heating to facilitate the formation of the benzothiazole ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Solvent selection and purification steps would also be critical to ensure the final product meets industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Alcohol derivatives of the fluorobenzoyl group.

    Substitution: Nitrated or halogenated benzothiazole derivatives.

Scientific Research Applications

2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzothiazole ring.

Mechanism of Action

The mechanism of action of 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The piperidine ring may interact with neurotransmitter receptors, while the benzothiazole ring could interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
  • 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
  • 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole

Comparison: Compared to similar compounds, 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to the position of the fluorine atom on the benzoyl group. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, the 2-fluoro derivative may have different binding affinities to biological targets compared to the 4-fluoro derivative, leading to variations in pharmacological effects.

Properties

Molecular Formula

C19H17FN2OS

Molecular Weight

340.4 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C19H17FN2OS/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2

InChI Key

IVSNKYLAAVTUPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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